

Technical Guide: Biological Activity of -(3,4-dichlorophenyl)-4-methylbenzohydrazide

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Compound of Interest

Compound Name: *N'*-(3,4-dichlorophenyl)-4-methylbenzohydrazide

CAS No.: 326018-49-9

Cat. No.: B2361526

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Content Type: Technical Whitepaper & Medicinal Chemistry Profile Subject: 1-(4-methylbenzoyl)-2-(3,4-dichlorophenyl)hydrazine Classification: Small Molecule Pharmacophore / Benzohydrazide Scaffold

Executive Summary

-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a synthetic small molecule belonging to the 1-acyl-2-arylhydrazine class. In medicinal chemistry, this scaffold serves as a critical "linker-based" pharmacophore, bridging a lipophilic electron-deficient moiety (3,4-dichlorophenyl) with a steric, electron-rich anchor (4-methylbenzoyl).

While often utilized as an intermediate or a specific probe in Structure-Activity Relationship (SAR) libraries, this compound exhibits distinct biological activities driven by its ability to act as a hydrogen bond donor/acceptor and a metal chelator. Its primary biological utility lies in antimicrobial efficacy (targeting bacterial cell wall enzymes) and cytotoxicity against specific cancer cell lines, with secondary applications in enzyme inhibition (e.g., urease or tyrosinase).

Chemical Profile & Physicochemical Properties

Understanding the biological behavior of this compound requires an analysis of its structural components.[\[1\]](#)

Property	Value / Description	Impact on Biological Activity
Molecular Formula		Core scaffold stability. [2] [3]
Molecular Weight	~295.16 g/mol	Optimal for oral bioavailability (Rule of 5 compliant).
LogP (Predicted)	-4.2 - 4.5	High Lipophilicity. The 3,4-dichloro group significantly increases membrane permeability, aiding intracellular target access.
H-Bond Donors	2 (Hydrazine -NH-NH-)	Critical for binding to enzyme active sites (e.g., Serine/Cysteine residues).
H-Bond Acceptors	1 (Carbonyl -C=O)	Facilitates orientation in the receptor pocket.
Rotatable Bonds	3	Allows conformational adaptation to binding pockets.

Structural Logic (SAR Analysis)

- 3,4-Dichlorophenyl Motif: A classic "bio-isostere" for increasing metabolic stability. The chlorine atoms at positions 3 and 4 block metabolic hydroxylation and enhance hydrophobic interactions with target proteins (e.g., hydrophobic pockets in enzymes like D-Ala-D-Ala ligase).
- 4-Methylbenzoyl Motif: The para-methyl group acts as a weak electron donor, adding steric bulk without introducing polarity. This often improves selectivity by filling specific hydrophobic sub-pockets in the target receptor.

Biological Activity Spectrum

A. Antimicrobial Activity (Primary Domain)

The most significant biological activity of

-arylbenzohydrazides containing halogenated phenyl rings is antimicrobial, specifically against Gram-positive bacteria.

- Mechanism of Action:
 - Enzyme Inhibition: Analogous compounds (e.g., 3,4-dichlorophenyl thiosemicarbazides) have been validated as inhibitors of D-Alanine-D-Alanine ligase (Ddl), an essential enzyme in bacterial peptidoglycan biosynthesis.[4] The hydrazide linker mimics the transition state of the peptide bond formation.
 - Membrane Disruption: The high lipophilicity ($\text{LogP} > 4$) allows the molecule to intercalate into the bacterial cell membrane, potentially disrupting the proton motive force (PMF).
- Target Organisms:
 - Staphylococcus aureus (including MRSA strains).
 - Mycobacterium tuberculosis (Antitubercular potential due to the hydrazide motif, similar to Isoniazid).

B. Anticancer / Cytotoxic Activity

Benzohydrazides are widely explored as anticancer agents.[5] The 3,4-dichloro substitution is frequently associated with enhanced potency in cytotoxicity assays.

- Mechanism:
 - VEGFR Inhibition: 1-acyl-2-arylhydrazines can dock into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor (VEGFR), inhibiting angiogenesis.
 - Tubulin Polymerization Inhibition: The scaffold can bind to the colchicine site of tubulin, arresting cell division at mitosis.
- Selectivity: The 4-methyl group often reduces toxicity toward normal cells compared to unsubstituted analogs, providing a better therapeutic index.

C. Enzyme Inhibition (Urease & Tyrosinase)

Hydrazide derivatives are potent inhibitors of metalloenzymes.

- Urease Inhibition: The hydrazide moiety (-CO-NH-NH-) can chelate the Nickel (Ni) ions in the active site of urease (found in *H. pylori*), preventing substrate hydrolysis.
- Tyrosinase Inhibition: The compound can bind to the copper active site, inhibiting melanin synthesis (relevant for hyperpigmentation disorders).

Experimental Protocols

Protocol 1: Chemical Synthesis

Objective: To synthesize

-(3,4-dichlorophenyl)-4-methylbenzohydrazide via condensation.

Materials:

- 4-Methylbenzoyl chloride (1.0 eq)
- 3,4-Dichlorophenylhydrazine (1.0 eq)
- Triethylamine (Et₃N) (1.2 eq)
- Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Methodology:

- Preparation: Dissolve 3,4-dichlorophenylhydrazine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
- Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C in an ice bath.
- Acylation: Dropwise add 4-methylbenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
- Work-up: Wash the reaction mixture with water (2 x 30 mL), 5% NaHCO₃ (2 x 30 mL), and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the solid residue from Ethanol to yield the pure product.

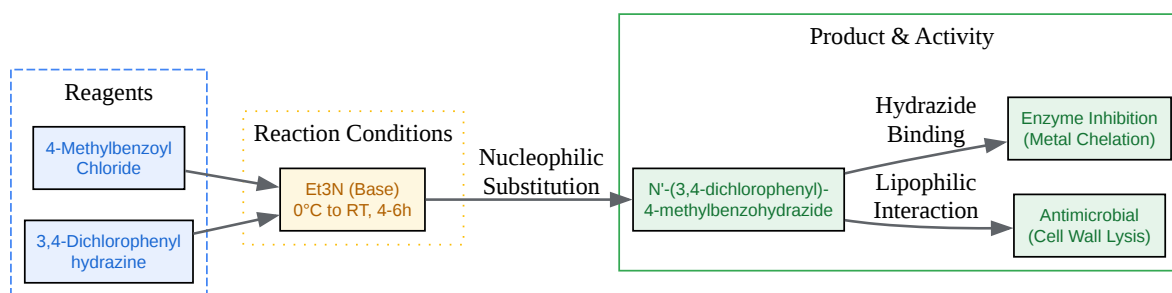
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *S. aureus*.

- Inoculum Prep: Prepare a bacterial suspension of *S. aureus* (ATCC 25923) adjusted to 0.5 McFarland standard.
- Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (concentration range: 100 g/mL to 0.19 g/mL) in a 96-well microtiter plate.
- Incubation: Add 100 L of Mueller-Hinton broth and 10 L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

Visualization: Synthesis & Mechanism[5]

The following diagram illustrates the synthesis pathway and the postulated binding mode of the compound within a metalloenzyme active site (e.g., Urease or Ddl).



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Caption: Synthesis pathway of **N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide** and its dual mode of biological action.

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